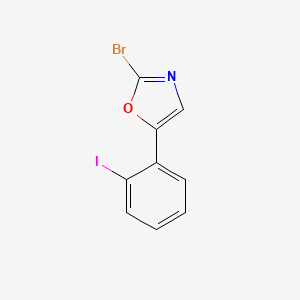

2-Bromo-5-(2-iodophenyl)oxazole

Description

Structure and Properties 2-Bromo-5-(2-iodophenyl)oxazole (C₉H₅BrINO, MW: 338.96 g/mol) is a halogenated oxazole derivative featuring a bromine atom at position 2 of the oxazole ring and a 2-iodophenyl substituent at position 4. The compound’s structural uniqueness arises from the combination of bromine (electron-withdrawing) and iodine (bulky, polarizable) groups, which influence its electronic, steric, and physicochemical properties. These attributes make it a promising intermediate in pharmaceutical synthesis and material science .

Synthesis

The synthesis likely follows the Van Leusen oxazole method, leveraging TosMIC (p-toluenesulfonylmethyl isocyanide) and electrophilic halogenation. For example, bromination can be achieved using N-bromosuccinimide (NBS), while iodination may require directed metalation or Ullmann coupling .

Properties

Molecular Formula |

C9H5BrINO |

|---|---|

Molecular Weight |

349.95 g/mol |

IUPAC Name |

2-bromo-5-(2-iodophenyl)-1,3-oxazole |

InChI |

InChI=1S/C9H5BrINO/c10-9-12-5-8(13-9)6-3-1-2-4-7(6)11/h1-5H |

InChI Key |

QHPQTCCDDSSOQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(O2)Br)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-iodophenyl)oxazole typically involves the condensation of 2-iodophenylamine with a brominated oxazole precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the aryl halides and the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Magnetic nanocatalysts have also been explored for the synthesis of oxazole derivatives, offering eco-friendly and efficient catalytic systems .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-iodophenyl)oxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Nucleophiles and Electrophiles: For substitution reactions.

Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various arylated oxazole derivatives .

Scientific Research Applications

2-Bromo-5-(2-iodophenyl)oxazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-iodophenyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The presence of bromine and iodine substituents can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Halogen Effects: Bromine and iodine in the target compound enable diverse reactivity (e.g., Suzuki coupling at Br, nucleophilic substitution at I) compared to monohalogenated analogs .

- Heterocycle Core : Oxadiazoles (e.g., ) exhibit stronger electron-withdrawing effects than oxazoles, affecting charge distribution and intermolecular interactions .

Physicochemical Properties

- Boiling/Melting Points : Heavier halogens (e.g., iodine) increase molecular weight and intermolecular forces, leading to higher melting/boiling points compared to fluorine or methyl-substituted analogs (e.g., 2-Bromo-5-(trifluoromethyl)thiazole, predicted bp: 182.8°C vs. oxazole’s bp: 69–70°C ).

- Lipophilicity : The iodophenyl group enhances lipophilicity (logP ~3.5 predicted), improving membrane permeability but reducing aqueous solubility compared to polar substituents (e.g., oxadiazoles ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.